5-Methyloxazole-2-carboxylic acid

Description

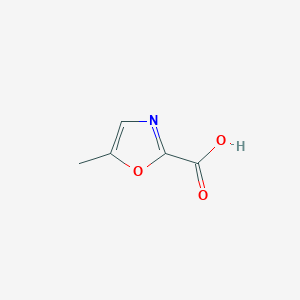

5-Methyloxazole-2-carboxylic acid (CAS: 45676-69-5) is a heterocyclic compound with the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol . It is a white to off-white crystalline solid typically stored at -20°C under inert, dark conditions to maintain stability . The compound is commercially available in purities up to 96%, with common batch sizes ranging from 100 mg to 1 g .

Structurally, it consists of an oxazole ring substituted with a methyl group at position 5 and a carboxylic acid group at position 2. This configuration imparts both lipophilic (methyl group) and hydrophilic (carboxylic acid) properties, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

5-methyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPPPGVWSBDXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627297 | |

| Record name | 5-Methyl-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45676-69-5 | |

| Record name | 5-Methyl-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which are then oxidized to oxazoles using manganese dioxide .

Industrial Production Methods: Industrial production methods for 5-Methyloxazole-2-carboxylic acid often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods utilize eco-friendly reagents and conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methyloxazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyloxazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyloxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs: Oxazole Derivatives

Key structural analogs include isomers and substituted oxazole-carboxylic acids.

Key Differences :

- 5-Methyloxazole-2-carboxylic acid vs. Isoxazole analogs : The oxazole ring (N at position 1) vs. isoxazole (N at position 2) alters electronic properties and reactivity. Isoxazoles are more prone to ring-opening under acidic conditions .

- Substituent Position: Carboxylic acid at C2 (5-methyloxazole) vs.

Ester Derivatives

Esterification of the carboxylic acid group modifies bioavailability and reactivity:

Key Differences :

- Ethyl ester derivatives exhibit improved membrane permeability compared to the parent carboxylic acid, making them preferred in prodrug design .

Benzo-Fused Oxazole Analogs

Benzannulation increases aromaticity and stability:

Key Differences :

- The benzo-fused derivative has a larger conjugated system , enhancing UV absorption and fluorescence properties compared to 5-methyloxazole-2-carboxylic acid .

- Higher toxicity profile: Classified as acute oral toxicity (Category 4) and skin irritant (Category 2) .

Thiazole and Imidazole Analogs

Heterocycles with different heteroatoms:

Key Differences :

Biological Activity

5-Methyloxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H5NO3. This compound, a derivative of oxazole, has garnered attention for its potential biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that it may serve as a valuable scaffold for drug development targeting various biological pathways.

Antimicrobial Properties

Studies have shown that 5-Methyloxazole-2-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism underlying this activity often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that 5-Methyloxazole-2-carboxylic acid can inhibit the proliferation of cancer cell lines, including A549 (lung cancer) and other tumor types. The proposed mechanism of action includes the induction of apoptosis and cell cycle arrest, primarily through the modulation of specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of 5-Methyloxazole-2-carboxylic acid. It has been observed to reduce inflammation in various models, likely through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its potential use in treating inflammatory diseases.

The biological activities of 5-Methyloxazole-2-carboxylic acid can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cellular proliferation and survival.

- Cytokine Modulation : It can downregulate the expression of pro-inflammatory cytokines, thus mitigating inflammatory responses.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, contributing to its anticancer effects.

Comparative Analysis with Related Compounds

To understand the unique properties of 5-Methyloxazole-2-carboxylic acid, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 5-Methyloxazole-2-carboxylic acid | Oxazole derivative | Antimicrobial, anticancer, anti-inflammatory |

| Isoxazole | Similar heterocycle | Moderate antimicrobial and anti-inflammatory properties |

| Oxadiazole | Five-membered ring | Limited biological activity compared to oxazoles |

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of 5-Methyloxazole-2-carboxylic acid on A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of this compound. In an animal model of arthritis, administration of 5-Methyloxazole-2-carboxylic acid resulted in a marked reduction in joint swelling and inflammatory cytokine levels. Histological analysis confirmed decreased infiltration of immune cells into affected tissues.

Study 3: Antimicrobial Activity

A comprehensive antimicrobial study evaluated the effectiveness of 5-Methyloxazole-2-carboxylic acid against multiple bacterial strains, including MRSA. The compound demonstrated significant inhibitory effects at low concentrations, suggesting potential for development into a therapeutic agent for resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.